molecular formula C11H14BrNO2 B568086 N-Isopropyl 4-bromo-2-methoxybenzamide CAS No. 1257664-91-7

N-Isopropyl 4-bromo-2-methoxybenzamide

Cat. No.: B568086
CAS No.: 1257664-91-7
M. Wt: 272.142
InChI Key: MGDMNUHBCPEELO-UHFFFAOYSA-N
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Description

N-Isopropyl 4-bromo-2-methoxybenzamide: is a synthetic chemical compound with the molecular formula C11H14BrNO2 . It is known for its various applications in multiple fields of science and industry. The compound is characterized by the presence of a bromine atom, a methoxy group, and an isopropyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl 4-bromo-2-methoxybenzamide typically involves the following steps:

The reaction conditions for these steps generally include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl 4-bromo-2-methoxybenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

The major products formed from these reactions include substituted benzamides, aldehydes, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-Isopropyl 4-bromo-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

N-Isopropyl 4-bromo-2-methoxybenzamide can be compared with other similar compounds, such as:

    N-Isopropyl 4-chloro-2-methoxybenzamide: Similar structure but with a chlorine atom instead of bromine.

    N-Isopropyl 4-fluoro-2-methoxybenzamide: Similar structure but with a fluorine atom instead of bromine.

    N-Isopropyl 4-iodo-2-methoxybenzamide: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity compared to its halogenated analogs.

Properties

IUPAC Name

4-bromo-2-methoxy-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-7(2)13-11(14)9-5-4-8(12)6-10(9)15-3/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDMNUHBCPEELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681852
Record name 4-Bromo-2-methoxy-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257664-91-7
Record name 4-Bromo-2-methoxy-N-(1-methylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257664-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-methoxy-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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